molecular formula C17H16FN3O B4592099 2-(2,2-dimethylpropanoyl)-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylonitrile

2-(2,2-dimethylpropanoyl)-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylonitrile

Cat. No.: B4592099
M. Wt: 297.33 g/mol
InChI Key: GPYIYJHWZHINJK-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-dimethylpropanoyl)-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylonitrile is a useful research compound. Its molecular formula is C17H16FN3O and its molecular weight is 297.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.12774030 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence and Solvent Polarity Sensitivity

Fluorophores like 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan), which selectively labels thiol moieties in proteins, demonstrate the potential for compounds with acrylonitrile moieties to be used in studying "hydrophobic" domains, conformational changes, and dipolar relaxation processes in proteins. The quantum yield of Acrylodan is markedly enhanced after reaction with thiols, highlighting the use of similar compounds in fluorescence-based applications that require sensitivity to solvent polarity (Franklyn et al., 1983).

Modification of Hydrogels for Medical Applications

The radiation-induced modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reaction with various amines, including pyrazole derivatives, increases the degree of swelling. This modification enhances the thermal stability and introduces promising antibacterial and antifungal activities, suggesting applications in medical devices and tissue engineering (Hala M. Aly et al., 2015).

Catalytic Asymmetric Cycloaddition

The use of acrylamides derived from 3,5-dimethyl-1H-pyrazole in asymmetric [3+2] cycloaddition with allenoates, catalyzed by dipeptide-derived phosphines, provides a method for forming functionalized cyclopentenes. This process shows the utility of pyrazole-acrylonitrile derivatives in synthesizing regiospecific annulation products, useful in organic synthesis and drug discovery (Xiaoyu Han et al., 2011).

Synthesis of Heteroarylindoles

3-Dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile reacts with phenylhydrazine to afford novel indolylpyrimidines, a class of meridianine natural product analogs. These compounds, synthesized in moderate to good yields, highlight the synthetic versatility of acrylonitrile derivatives in creating biologically relevant structures (M. A. Radwan et al., 2009).

Properties

IUPAC Name

(2Z)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c1-17(2,3)16(22)12(9-19)8-13-10-20-21-15(13)11-4-6-14(18)7-5-11/h4-8,10H,1-3H3,(H,20,21)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYIYJHWZHINJK-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=C(NN=C1)C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\C1=C(NN=C1)C2=CC=C(C=C2)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-dimethylpropanoyl)-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylonitrile
Reactant of Route 2
Reactant of Route 2
2-(2,2-dimethylpropanoyl)-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylonitrile
Reactant of Route 3
Reactant of Route 3
2-(2,2-dimethylpropanoyl)-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylonitrile
Reactant of Route 4
2-(2,2-dimethylpropanoyl)-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylonitrile
Reactant of Route 5
Reactant of Route 5
2-(2,2-dimethylpropanoyl)-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylonitrile
Reactant of Route 6
2-(2,2-dimethylpropanoyl)-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.